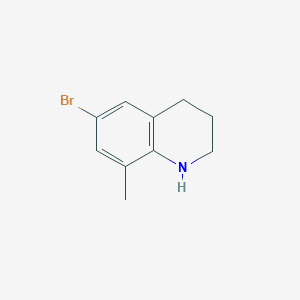

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

説明

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bromine atom at position 6 and a methyl group at position 8 of the fused bicyclic structure. The compound’s synthesis likely involves bromination and alkylation steps, as demonstrated in related tetrahydroquinoline derivatives .

特性

IUPAC Name |

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGOKGCHKDWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. One common method includes the use of molecular bromine (Br2) under controlled conditions to achieve selective bromination at the 6-position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure high yield.

Industrial production methods for this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.

化学反応の分析

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may have different biological activities.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions .

科学的研究の応用

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydroquinoline ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Table 1: Comparative Overview of Tetrahydroquinoline Derivatives

Substituent Positioning and Electronic Effects

- Bromine vs. For example, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (MW 165.21) is lighter and less lipophilic than the brominated analog (MW 226.11) .

- Methyl vs. Nitro Groups: The methyl group at C8 in the target compound is electron-donating, which may stabilize aromatic interactions. In contrast, the nitro group in 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline is electron-withdrawing, altering reactivity and binding affinity .

生物活性

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline (6-Br-8-Me-THQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Br-8-Me-THQ features a bromine atom at the 6-position and a methyl group at the 8-position of the tetrahydroquinoline ring. Its molecular formula is CHBrN, with a molecular weight of approximately 262.58 g/mol. The unique substitution pattern of this compound contributes to its distinct biological properties compared to other tetrahydroquinoline derivatives.

Biological Activities

Research indicates that 6-Br-8-Me-THQ exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in neurodegenerative diseases. It has shown potential in inhibiting the formation of cdk5/p25 complexes, which are implicated in tau hyperphosphorylation associated with Alzheimer's disease .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that 6-Br-8-Me-THQ exhibits selective cytotoxic effects against various human cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The compound's activity profile suggests it may serve as a lead compound for developing anticancer agents .

- Antimicrobial Properties : Some studies suggest that tetrahydroquinolines possess antimicrobial activity, although specific data on 6-Br-8-Me-THQ's efficacy against pathogens is limited and requires further investigation.

The mechanisms through which 6-Br-8-Me-THQ exerts its biological effects include:

- Inhibition of Tau Hyperphosphorylation : By interfering with the cdk5/p25 signaling pathway, the compound may reduce tau hyperphosphorylation, potentially alleviating symptoms associated with neurodegenerative disorders .

- Selective Binding to Receptors : Its structural similarity to natural alkaloids allows it to bind to specific receptors involved in various biochemical pathways, contributing to its enzyme inhibitory effects.

Research Findings and Case Studies

Recent studies have documented the biological activity of 6-Br-8-Me-THQ in detail:

Case Study: Cytotoxic Activity

In a comparative study of tetrahydroquinoline derivatives, 6-Br-8-Me-THQ exhibited superior cytotoxicity against cancer cell lines compared to other derivatives lacking similar substitutions. The study highlighted that compounds with higher lipophilicity correlated with better cytotoxic profiles against HeLa and PC3 cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Introduction of bromine at the 6-position.

- Methylation : Addition of a methyl group at the 8-position using methylating agents.

- Cyclization : Formation of the tetrahydroquinoline structure through cyclization reactions involving appropriate precursors.

These synthetic routes are crucial for producing derivatives with varied biological activities for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。